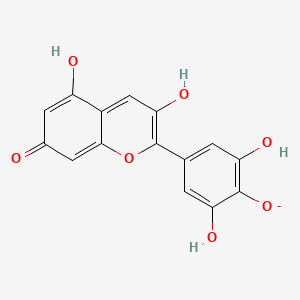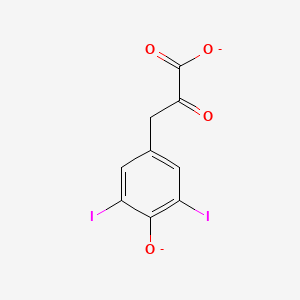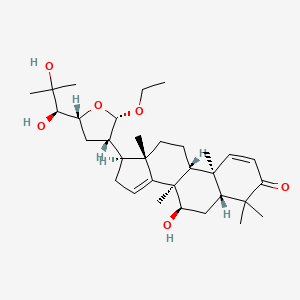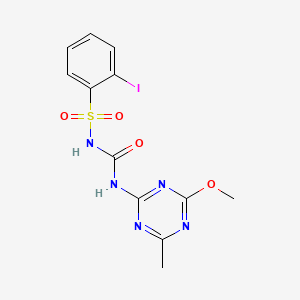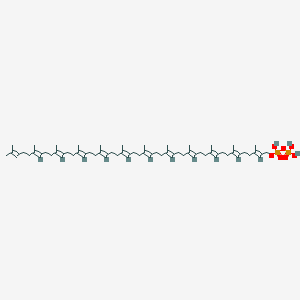![molecular formula C30H30N6 B1263057 Calix[6]pyrrole](/img/structure/B1263057.png)
Calix[6]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calix[6]pyrrole is a calixpyrrole.
Applications De Recherche Scientifique
Ion Transport and Recognition
Calix[4]pyrroles, a class related to Calix[6]pyrrole, have been extensively studied for their ion transport and recognition capabilities. These compounds are known for their strong and selective receptor properties for anions and ion pairs. They have been used as carriers for transporting ions across lipophilic membranes and as building blocks in stimulus-responsive materials, exploiting their conformational switching to control structure and substrate binding (Kim & Sessler, 2015).
Anion-Receptor Chemistry
Calix[4]pyrroles demonstrate a high affinity for binding halide anions such as fluoride and chloride, as well as phosphate and carboxylate anions. Efforts have been made to enhance their affinity and selectivity, making them promising for anion recognition applications (Saha, Lee, & Lee, 2015).
Environmental and Health Applications
The anionic extraction properties of Calix[4]pyrroles have potential environmental applications like in the nuclear industry and reducing surface aqueous eutrophication. They also may be useful in the therapy of cystic fibrosis as membrane chloride anion carriers (Fakioglu & Akar, 2014).
Sensor Development
Calix[4]pyrroles have been used in the development of sensors, especially for anion detection. Their structural flexibility allows for the modification of their anion binding properties, making them suitable for applications in various sensing technologies (Mokhtari & Pourabdollah, 2013).
Supramolecular Chemistry
Bis-Calix[4]pyrroles, which consist of two linked Calix[4]pyrrole units, show enhanced binding affinities and selectivities. They are being explored for applications in ion recognition, sensing, and logic gate construction, contributing to advances in host-guest chemistry (Lai, Zhao, Sessler, & He, 2020).
Electrolyte Modification
Calix[6]pyrrole derivatives have been studied for their influence on the transport properties of lithium organic electrolytes. They can complex with various anions, affecting conductivity and electrochemical properties in different non-aqueous solutions (Plewa et al., 2006).
Propriétés
Nom du produit |
Calix[6]pyrrole |
|---|---|
Formule moléculaire |
C30H30N6 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
31,32,33,34,35,36-hexazaheptacyclo[26.2.1.13,6.18,11.113,16.118,21.123,26]hexatriaconta-1(30),3,5,8,10,13,15,18,20,23,25,28-dodecaene |
InChI |
InChI=1S/C30H30N6/c1-2-20-14-22-5-6-24(33-22)16-26-9-10-28(35-26)18-30-12-11-29(36-30)17-27-8-7-25(34-27)15-23-4-3-21(32-23)13-19(1)31-20/h1-12,31-36H,13-18H2 |
Clé InChI |
HPZNEJMSDXKLNF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C(N5)CC6=CC=C(N6)CC7=CC=C1N7 |
Synonymes |
calix(6)pyrrole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
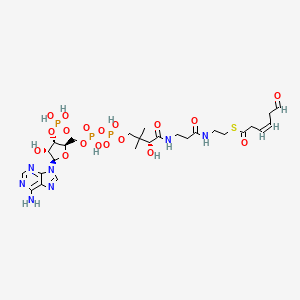
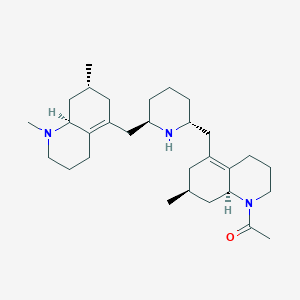
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
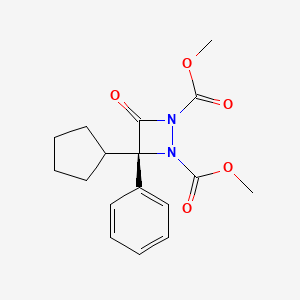
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
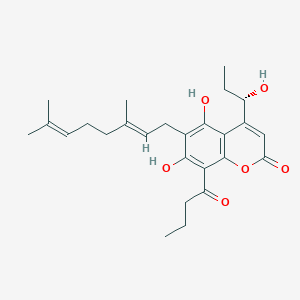
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
